![molecular formula C20H22N4O6S B2385606 2-(1,3-Benzodioxol-5-il-[(3-metil-[1,2,4]triazolo[4,3-a]piridin-6-il)sulfonil]amino)acetato de tert-butilo CAS No. 1251577-39-5](/img/structure/B2385606.png)
2-(1,3-Benzodioxol-5-il-[(3-metil-[1,2,4]triazolo[4,3-a]piridin-6-il)sulfonil]amino)acetato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-[N-(2H-1,3-benzodioxol-5-yl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound that features a combination of benzodioxole, triazolopyridine, and sulfonyl groups
Aplicaciones Científicas De Investigación
- Química de Clic: El 2-(1,3-Benzodioxol-5-il-[(3-metil-[1,2,4]triazolo[4,3-a]piridin-6-il)sulfonil]amino)acetato de tert-butilo puede servir como un ligando para reacciones de cicloadición de azida-alquino catalizadas por cobre(I) (CuAAC). Estas reacciones se utilizan ampliamente en biología química y descubrimiento de fármacos para bioconjugación, etiquetado e identificación de objetivos .
- Investigación Anticancerígena: Algunos derivados de este compuesto han mostrado una prometedora actividad antiproliferativa contra células cancerosas, incluidas las líneas celulares CCRF-CEM, LNCaP y MIA PaCa-2 . Se justifica una mayor exploración de su potencial como agente anticancerígeno.
- Protodesboronación: El this compound se puede utilizar como sustrato en reacciones de protodesboronación catalíticas. Estas reacciones permiten la conversión de ésteres de borónico a otros grupos funcionales, expandiendo el conjunto de herramientas para la síntesis orgánica .
Química Biológica y Química Medicinal
Síntesis Orgánica
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It’s worth noting that the compound is a next-generation, water-soluble ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) that accelerates reaction rates and suppresses cell cytotoxicity .
Result of Action
Similar compounds have been found to exhibit potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cells lines .
Action Environment
It’s worth noting that the compound’s water-soluble nature could potentially influence its stability and efficacy in different environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridine Core: This involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids.
Final Coupling: The final step involves coupling the benzodioxole and triazolopyridine intermediates, followed by esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the triazol
Propiedades
IUPAC Name |
tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-13-21-22-18-8-6-15(10-23(13)18)31(26,27)24(11-19(25)30-20(2,3)4)14-5-7-16-17(9-14)29-12-28-16/h5-10H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDQKSSLUVZXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC(=O)OC(C)(C)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2385523.png)
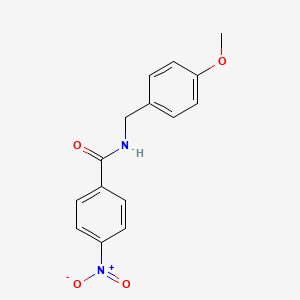
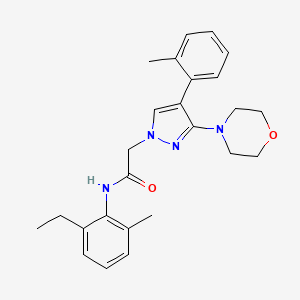
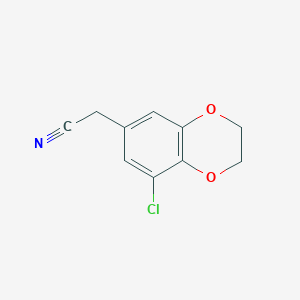
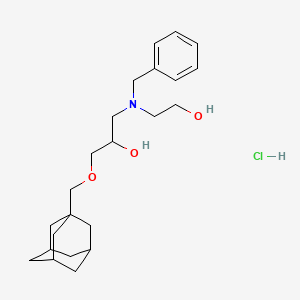

![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2385538.png)
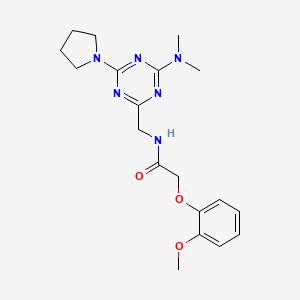
![4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2385541.png)

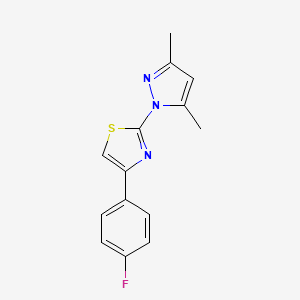
![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)
